2-amino-4-methylphthalazin-1(2H)-one
CAS No.: 887579-31-9
Cat. No.: VC21465160
Molecular Formula: C9H9N3O
Molecular Weight: 175.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887579-31-9 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19g/mol |
| IUPAC Name | 2-amino-4-methylphthalazin-1-one |
| Standard InChI | InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)9(13)12(10)11-6/h2-5H,10H2,1H3 |
| Standard InChI Key | ZNWHSIDSAQJBFH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)N |
| Canonical SMILES | CC1=NN(C(=O)C2=CC=CC=C12)N |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis involves two primary strategies:
Table 1: Key Synthetic Methods for 2-Amino-4-methylphthalazin-1(2H)-one
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Method A: Alkylation of 4-bromophthalazin-1(2H)-one with methyl iodide under reflux in acetone yields 4-methyl intermediates, followed by amination with NH3 or amines .
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Method B: Palladium-catalyzed coupling using Pd2(dba)3 and chiral ligands like (R)-BINAP enables selective introduction of amino groups .
Structural Characterization
X-ray crystallography reveals planar phthalazinone cores with bond lengths critical for bioactivity:
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N–H···O hydrogen bonds stabilize crystal packing (2.8–3.0 Å) .
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Methyl and amino groups induce steric effects, altering π-stacking interactions .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H9N3O | |
| Molecular Weight | 175.19 g/mol | |
| Melting Point | 211–212°C (analogue data) | |
| Solubility | Poor in water (<5 µg/mL) | |
| LogP | 2.1 (Predicted) |
The compound’s low aqueous solubility necessitates salt formation (e.g., monoethanolamine) for pharmaceutical formulations .
Biological Activities and Mechanisms
Anticancer Activity
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PARP Inhibition: Analogues like olaparib (4-substituted phthalazinones) inhibit PARP-1 with IC50 < 10 nM .
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Cytotoxicity: Derivatives show IC50 values of 5.6–12.5 µM against MCF-7 (breast) and HCT-116 (colon) cancer cells .
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Mechanism: Intercalation into DNA and disruption of topoisomerase activity .
Antimicrobial Effects
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Gram-positive Bacteria: Zone of inhibition = 17–28 mm (vs. 25 mm for ampicillin) .
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Antifungal: Moderate activity against Candida albicans (IC50 = 25–50 µg/mL) .
Enzyme Inhibition
Applications in Drug Development
Table 3: Pharmacological Applications
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